IDO5L

Catalog No.
S548887
CAS No.
914471-09-3
M.F
C9H7ClFN5O2
M. Wt
271.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IDO5L

CAS Number

914471-09-3

Product Name

IDO5L

IUPAC Name

4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C9H7ClFN5O2

Molecular Weight

271.63 g/mol

InChI

InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14)

InChI Key

HGXSLPIXNPASGZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

INCB14943; INCB-14943; INCB 14943; INCB024360-analog; INCB24360-analog; Epacadostat-analog. IDO-IN-2; IDO5L;

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F

The exact mass of the compound 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is 271.02723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IDO5L is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme implicated in tumor-mediated immune suppression. IDO1 catalyzes the rate-limiting step in tryptophan catabolism, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which together suppress the function of effector T cells and promote immune tolerance. IDO5L acts as a research tool to block this pathway, thereby restoring anti-tumor immune responses, and is frequently evaluated in preclinical models, often in combination with other immunotherapies like checkpoint inhibitors.

While numerous IDO1 inhibitors exist, they are not functionally interchangeable for research procurement. Critical differences in binding modes, selectivity against the related TDO2 enzyme, and pharmacokinetic properties dictate experimental outcomes. For example, the well-studied inhibitor Epacadostat is over 100-fold selective for IDO1 over TDO2, whereas Navoximod is only about 20-fold selective. Such variations can lead to confounding off-target effects, impacting the reproducibility and interpretation of in vivo studies. Furthermore, differences in solubility and metabolic stability affect formulation requirements and achievable exposure in preclinical models, making direct substitution unreliable.

High-Potency Cellular Activity for Robust Target Engagement

IDO5L demonstrates potent inhibition of IDO1 activity within a cellular context, which is a critical measure of its ability to cross cell membranes and engage the intracellular enzyme. In an interferon-gamma stimulated HeLa cell assay, IDO5L inhibited kynurenine production with an IC50 of 19 nM. This is more potent than the widely used clinical benchmark Epacadostat (INCB024360), which exhibited a cellular IC50 of 71.8 nM in a comparable assay system.

Evidence DimensionCellular IDO1 Inhibition (IC50)
Target Compound Data19 nM (IDO5L)
Comparator Or BaselineEpacadostat (INCB024360): 71.8 nM
Quantified Difference~3.8-fold more potent than Epacadostat
ConditionsIFN-γ stimulated HeLa cell assay for IDO5L; similar cellular assay for Epacadostat.

Higher cellular potency allows for achieving effective target inhibition at lower concentrations, which is crucial for minimizing potential off-target effects and conserving material in experimental setups.

Demonstrated In Vivo Target Modulation and Efficacy

IDO5L shows robust pharmacodynamic activity and anti-tumor efficacy in vivo. In mice bearing GM-CSF-secreting B16 melanoma tumors, subcutaneous administration of IDO5L led to a dose-dependent inhibition of tumor growth. A single 100 mg/kg subcutaneous dose resulted in a 50-60% reduction in plasma kynurenine levels between 2 and 4 hours, confirming significant in vivo target engagement. This level of kynurenine reduction is comparable to that reported for other efficacious IDO1 inhibitors like Navoximod in similar preclinical models.

Evidence DimensionPlasma Kynurenine Reduction (In Vivo)
Target Compound Data50-60% reduction (IDO5L, 100 mg/kg SC)
Comparator Or BaselineNavoximod: ~50% reduction (oral administration)
Quantified DifferenceComparable target modulation to an established in-class inhibitor.
ConditionsIDO5L in C57BL/6 mice with B16 tumors; Navoximod in mice (unspecified tumor model).

This evidence validates IDO5L as a suitable tool for in vivo studies, demonstrating that it achieves sufficient exposure to modulate its target and produce an anti-tumor effect in a preclinical setting.

Defined Solubility Profile for Consistent Formulation

IDO5L has a well-defined solubility profile, a critical parameter for ensuring consistent and reproducible formulations for in vitro and in vivo experiments. It is highly soluble in DMSO (≥ 52 mg/mL or 191.43 mM), facilitating the preparation of concentrated stock solutions for cell-based assays. For in vivo use, established formulation protocols exist, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 2.5 mg/mL (9.20 mM). This high degree of processability contrasts with compounds that have poor or undocumented solubility, which can lead to precipitation, inconsistent dosing, and experimental artifacts.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 52 mg/mL (191.43 mM)
Comparator Or BaselineGeneral benchmark for poorly soluble compounds which can be <1 mg/mL.
Quantified DifferenceHigh solubility allows for flexible and concentrated stock preparation.
ConditionsSolubility measured in Dimethyl sulfoxide (DMSO).

A clearly defined and high solubility in standard laboratory solvents simplifies experimental workflows, reduces the risk of compound precipitation, and ensures accurate, reproducible dosing in both cell cultures and animal models.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies

IDO5L is well-suited for in vivo studies in syngeneic mouse models of cancer. Its demonstrated ability to significantly reduce plasma kynurenine levels and inhibit tumor growth provides a reliable tool for investigating the role of IDO1 inhibition, either as a monotherapy or in combination with checkpoint inhibitors like anti-PD-1 antibodies.

High-Throughput Screening and In Vitro Combination Studies

The high cellular potency (IC50 = 19 nM) and excellent DMSO solubility of IDO5L make it an ideal choice for cell-based assays, including high-throughput screens to identify synergistic drug combinations. Its potency ensures that a clear biological response can be measured at low concentrations, preserving the health of cell cultures.

Reference Standard for IDO1 Inhibitor Benchmarking

With its well-characterized high potency in cellular assays, IDO5L can serve as a valuable positive control or reference compound when evaluating novel, internally-developed IDO1 inhibitors. Its performance provides a quantitative benchmark against which new chemical entities can be compared.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

271.0272303 Da

Monoisotopic Mass

271.0272303 Da

Heavy Atom Count

18

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2HR315841W

Dates

Last modified: 08-15-2023
1: Song X, Sun P, Wang J, Guo W, Wang Y, Meng LH, Liu H. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Eur J Med Chem. 2020 Jan 11;189:112059. doi: 10.1016/j.ejmech.2020.112059. [Epub ahead of print] PubMed PMID: 31981851.
2: Peng YH, Liao FY, Tseng CT, Kuppusamy R, Li AS, Chen CH, Fan YS, Wang SY, Wu MH, Hsueh CC, Chang JY, Lee LC, Shih C, Shia KS, Yeh TK, Hung MS, Kuo CC, Song JS, Wu S, Ueng SH. Unique sulfur-aromatic interactions contribute to the binding of potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors. J Med Chem. 2020 Jan 21. doi: 10.1021/acs.jmedchem.9b01549. [Epub ahead of print] PubMed PMID: 31961685.
3: Devaraja K. Current Prospects of Molecular Therapeutics in Head and Neck Squamous Cell Carcinoma. Pharmaceut Med. 2019 Aug;33(4):269-289. doi: 10.1007/s40290-019-00288-x. PubMed PMID: 31933185.
4: Chu CE, Porten SP, Grossfeld GD, Meng MV. Role of Indoleamine-2,3-Dioxygenase Inhibitors in Salvage Therapy for Non-Muscle Invasive Bladder Cancer. Urol Clin North Am. 2020 Feb;47(1):111-118. doi: 10.1016/j.ucl.2019.09.013. Review. PubMed PMID: 31757294.
5: Röhrig UF, Reynaud A, Majjigapu SR, Vogel P, Pojer F, Zoete V. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). J Med Chem. 2019 Oct 10;62(19):8784-8795. doi: 10.1021/acs.jmedchem.9b00942. Epub 2019 Sep 26. PubMed PMID: 31525930.
6: Du Q, Feng X, Wang Y, Xu X, Zhang Y, Qu X, Li Z, Bian J. Discovery of phosphonamidate IDO1 inhibitors for the treatment of non-small cell lung cancer. Eur J Med Chem. 2019 Nov 15;182:111629. doi: 10.1016/j.ejmech.2019.111629. Epub 2019 Aug 18. PubMed PMID: 31445231.
7: Venkateswaran N, Lafita-Navarro MC, Hao YH, Kilgore JA, Perez-Castro L, Braverman J, Borenstein-Auerbach N, Kim M, Lesner NP, Mishra P, Brabletz T, Shay JW, DeBerardinis RJ, Williams NS, Yilmaz OH, Conacci-Sorrell M. MYC promotes tryptophan uptake and metabolism by the kynurenine pathway in colon cancer. Genes Dev. 2019 Sep 1;33(17-18):1236-1251. doi: 10.1101/gad.327056.119. Epub 2019 Aug 15. PubMed PMID: 31416966; PubMed Central PMCID: PMC6719621.
8: Mathsyaraja H, Freie B, Cheng PF, Babaeva E, Catchpole JT, Janssens D, Henikoff S, Eisenman RN. Max deletion destabilizes MYC protein and abrogates Eµ-Myc lymphomagenesis. Genes Dev. 2019 Sep 1;33(17-18):1252-1264. doi: 10.1101/gad.325878.119. Epub 2019 Aug 8. PubMed PMID: 31395740; PubMed Central PMCID: PMC6719623.
9: Feng X, Shen P, Wang Y, Li Z, Bian J. Synthesis and in vivo antitumor evaluation of an orally active potent phosphonamidate derivative targeting IDO1/IDO2/TDO. Biochem Pharmacol. 2019 Oct;168:214-223. doi: 10.1016/j.bcp.2019.07.011. Epub 2019 Jul 12. PubMed PMID: 31306643.
10: Chen S, Guo W, Liu X, Sun P, Wang Y, Ding C, Meng L, Zhang A. Design, synthesis and antitumor study of a series of N-Cyclic sulfamoylaminoethyl substituted 1,2,5-oxadiazol-3-amines as new indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Eur J Med Chem. 2019 Oct 1;179:38-55. doi: 10.1016/j.ejmech.2019.06.037. Epub 2019 Jun 17. PubMed PMID: 31233921.
11: Long GV, Dummer R, Hamid O, Gajewski TF, Caglevic C, Dalle S, Arance A, Carlino MS, Grob JJ, Kim TM, Demidov L, Robert C, Larkin J, Anderson JR, Maleski J, Jones M, Diede SJ, Mitchell TC. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. Lancet Oncol. 2019 Aug;20(8):1083-1097. doi: 10.1016/S1470-2045(19)30274-8. Epub 2019 Jun 17. PubMed PMID: 31221619.
12: Affolter T, Llewellyn HP, Bartlett DW, Zong Q, Xia S, Torti V, Ji C. Inhibition of immune checkpoints PD-1, CTLA-4, and IDO1 coordinately induces immune-mediated liver injury in mice. PLoS One. 2019 May 21;14(5):e0217276. doi: 10.1371/journal.pone.0217276. eCollection 2019. PubMed PMID: 31112568; PubMed Central PMCID: PMC6528985.
13: Angeli A, Ferraroni M, Nocentini A, Selleri S, Gratteri P, Supuran CT, Carta F. Polypharmacology of epacadostat: a potent and selective inhibitor of the tumor associated carbonic anhydrases IX and XII. Chem Commun (Camb). 2019 May 14;55(40):5720-5723. doi: 10.1039/c8cc09568j. PubMed PMID: 31038135.
14: Zhang Y, Bowman K, Maleski J, Diamond S, Yeleswaram S. Effects of Epacadostat on Brain Extracellular Fluid Concentrations of Serotonin-an Intracerebral Microdialysis Study in Sprague-Dawley Rats. Drug Metab Dispos. 2019 Jul;47(7):710-714. doi: 10.1124/dmd.118.084053. Epub 2019 Apr 22. PubMed PMID: 31010933.
15: Poncelet L, Ait-Belkacem R, Marillier R, Gomes B, Stauber J. Target exposure and pharmacodynamics study of the indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitor epacadostat in the CT26 mouse tumor model. J Pharm Biomed Anal. 2019 Jun 5;170:220-227. doi: 10.1016/j.jpba.2019.02.038. Epub 2019 Mar 22. PubMed PMID: 30933897.
16: Kwiatkowska D, Kluska P, Reich A. Beyond PD-1 Immunotherapy in Malignant Melanoma. Dermatol Ther (Heidelb). 2019 Jun;9(2):243-257. doi: 10.1007/s13555-019-0292-3. Epub 2019 Mar 29. Review. PubMed PMID: 30927248; PubMed Central PMCID: PMC6522569.
17: Li A, Barsoumian HB, Schoenhals JE, Caetano MS, Wang X, Menon H, Valdecanas DR, Niknam S, Younes AI, Cortez MA, Welsh JW. IDO1 Inhibition Overcomes Radiation-Induced "Rebound Immune Suppression" by Reducing Numbers of IDO1-Expressing Myeloid-Derived Suppressor Cells in the Tumor Microenvironment. Int J Radiat Oncol Biol Phys. 2019 Jul 15;104(4):903-912. doi: 10.1016/j.ijrobp.2019.03.022. Epub 2019 Mar 21. PubMed PMID: 30905636.
18: Gibney GT, Hamid O, Lutzky J, Olszanski AJ, Mitchell TC, Gajewski TF, Chmielowski B, Hanks BA, Zhao Y, Newton RC, Maleski J, Leopold L, Weber JS. Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. J Immunother Cancer. 2019 Mar 20;7(1):80. doi: 10.1186/s40425-019-0562-8. PubMed PMID: 30894212; PubMed Central PMCID: PMC6425606.
19: Fu X, Yang Y, Xie J, Pan X, Yang X, Du Z, Hao E. Subcutaneous inoculation position affects the immune environment in CT26 carcinomas. Biochem Biophys Res Commun. 2019 Apr 30;512(2):244-249. doi: 10.1016/j.bbrc.2019.03.042. Epub 2019 Mar 14. PubMed PMID: 30879760.
20: Chen S, Song Z, Zhang A. Small-Molecule Immuno-Oncology Therapy: Advances, Challenges and New Directions. Curr Top Med Chem. 2019;19(3):180-185. doi: 10.2174/1568026619666190308131805. Review. PubMed PMID: 30854972.

Explore Compound Types